

Cpp-115: In Vivo Dose-Response Application Notes and Protocols

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Compound of Interest

Compound Name: Cpp-115

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Abstract

Cpp-115 is a potent, next-generation inactivator of γ -aminobutyric acid aminotransferase (GABA-AT), the primary enzyme responsible for the degradation of the inhibitory neurotransmitter GABA. By inhibiting GABA-AT, **Cpp-115** elevates brain GABA levels, a mechanism with therapeutic potential for various neurological disorders, including epilepsy and addiction. Preclinical and early clinical studies have demonstrated the dose-dependent efficacy of **Cpp-115** in relevant in vivo models. This document provides a detailed overview of in vivo dose-response studies of **Cpp-115**, including experimental protocols and quantitative data summaries to guide further research and development.

Introduction

γ -Aminobutyric acid (GABA) is the principal inhibitory neurotransmitter in the mammalian central nervous system. A reduction in GABAergic tone is implicated in the pathophysiology of numerous neurological and psychiatric conditions. **Cpp-115** ((1S,3S)-3-amino-4-difluoromethylene-1-cyclopentanoic acid) is a mechanism-based inactivator of GABA-AT, exhibiting significantly greater potency than the first-generation inhibitor, vigabatrin.[1] In vivo studies have highlighted the dose-dependent effects of **Cpp-115** in animal models of infantile spasms and cocaine addiction, as well as its impact on brain GABA levels in humans. These application notes provide a comprehensive summary of the key in vivo dose-response data and detailed protocols for replicating these seminal experiments.

Mechanism of Action

Cpp-115 irreversibly inactivates GABA-AT. This inhibition leads to a decrease in the catabolism of GABA, resulting in a subsequent increase in synaptic and extrasynaptic GABA concentrations. The elevated GABA levels enhance inhibitory neurotransmission, thereby producing anticonvulsant and other neuromodulatory effects.

Figure 1: Cpp-115 Mechanism of Action.

In Vivo Dose-Response Data

The following tables summarize the quantitative dose-response data for **Cpp-115** from key in vivo studies.

Table 1: Cpp-115 Dose-Response in a Rat Model of Infantile Spasms

Dose (mg/kg/day, i.p.)	Treatment Duration	Outcome	Mortality	Reference
0.1	PN4-12	Reduced spasms between PN6-7	Well-tolerated, no significant increase	[2][3]
1	PN4-12	Reduced spasms between PN6-7	Well-tolerated, no significant increase	[2][3]
5	PN4-12	Reduced spasms earlier (PN5)	Lethal	[2][3]
25	PN4-12	Not explicitly stated, presumed more toxic	Lethal	[1]

Table 2: Cpp-115 Effects on Cocaine-Induced Dopamine Increase in Rats

Treatment	Dose (mg/kg)	Route	Pre-treatment Time	Effect on Cocaine-Induced Dopamine Increase	Reference
Saline Control	-	-	-	550 ± 21% increase	[4]
Vigabatrin	300	i.p.	60 min	Attenuated to 331 ± 32% increase	[4]
Cpp-115	1	i.p.	60 min	Attenuated to 250% of basal level	[5]

Table 3: Cpp-115 Effects on Brain GABA+ Levels in Healthy Humans

Dose (oral)	Treatment Duration	Measurement Time Point	Change in Brain GABA+ Concentration (vs. Baseline)	Reference
80 mg	6, 10, or 14 days	Day 7	+52% to +141%	[5] [6]
80 mg	6, 10, or 14 days	Day 13	+57% to +113%	[5] [6]

Experimental Protocols

Protocol 1: Infantile Spasms Rat Model Dose-Response Study

This protocol is based on the multiple-hit rat model of infantile spasms.[\[2\]](#)[\[3\]](#)

1. Animal Model Induction:

- Use postnatal day 3 (PN3) male rat pups.

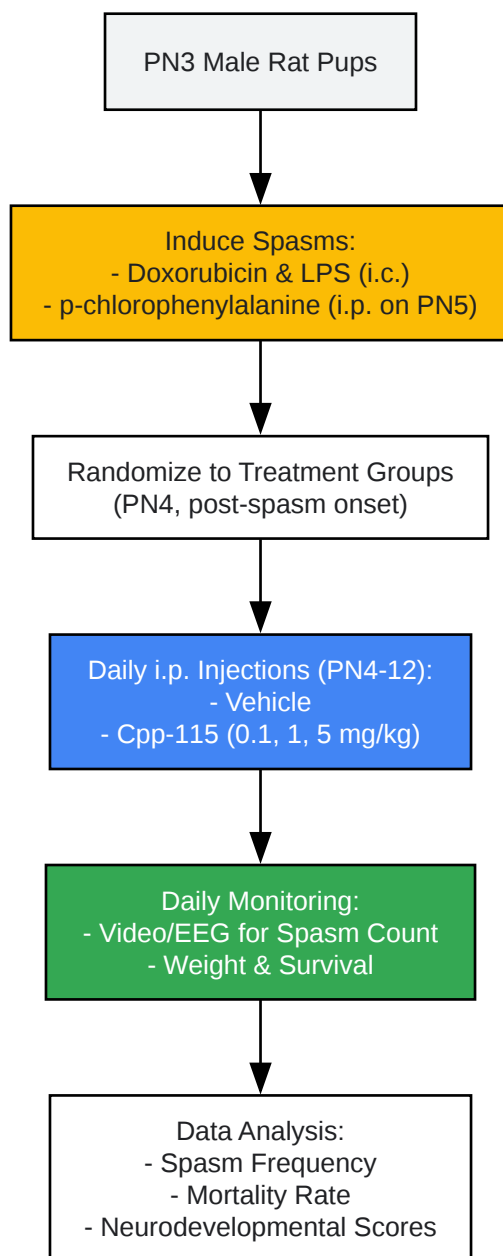
- Administer intracerebral injections of doxorubicin and lipopolysaccharide.
- On PN5, administer an intraperitoneal (i.p.) injection of p-chlorophenylalanine to induce spasms.

2. Dosing and Administration:

- On PN4, after spasm onset, randomize pups into treatment groups.
- Prepare sterile solutions of **Cpp-115** in a suitable vehicle (e.g., saline) at concentrations for intraperitoneal injection of 0.1, 1, and 5 mg/kg. A vehicle control group should also be included.
- Administer the assigned treatment or vehicle daily from PN4 to PN12.

3. Outcome Measures:

- Spasm Monitoring: Conduct video monitoring for a set duration each day (e.g., 2-3 hours) to count the number of spasm events. For more detailed analysis, implant epidural EEG electrodes for video-EEG monitoring to identify electroclinical spasms.
- Tolerability: Record daily weights and monitor for any adverse effects. Note mortality in each group.
- Neurodevelopmental Reflexes: Assess reflexes such as open field activity, surface righting time, and negative geotaxis at regular intervals.



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Figure 2: Infantile Spasms Model Workflow.

Protocol 2: In Vivo Microdialysis for Dopamine Measurement

This protocol outlines the procedure for assessing the effect of **Cpp-115** on cocaine-induced dopamine release in the nucleus accumbens of freely moving rats.

1. Surgical Preparation:

- Anesthetize adult male rats and place them in a stereotaxic frame.
- Implant a microdialysis guide cannula targeting the nucleus accumbens.
- Allow for a recovery period of at least 24 hours.

2. Microdialysis Procedure:

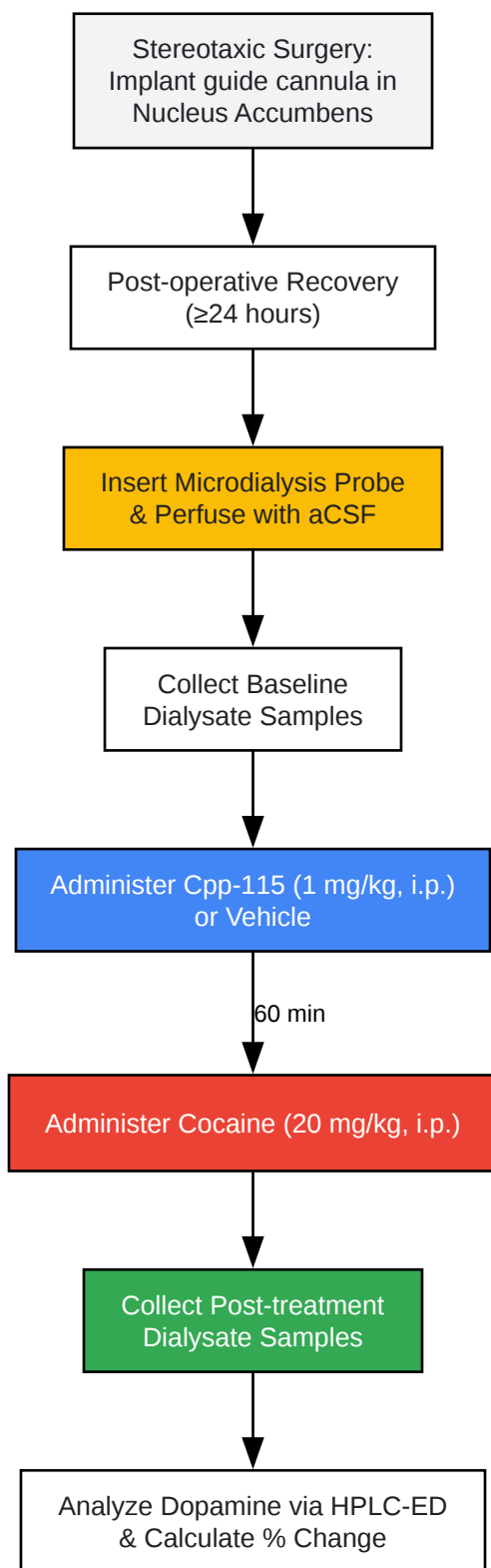
- On the day of the experiment, insert a microdialysis probe through the guide cannula.
- Perfuse the probe with artificial cerebrospinal fluid (aCSF) at a constant flow rate (e.g., 1-2 $\mu\text{L}/\text{min}$).
- Collect baseline dialysate samples to establish stable dopamine levels.

3. Drug Administration and Sample Collection:

- Administer **Cpp-115** (1 mg/kg, i.p.) or vehicle 60 minutes prior to the cocaine challenge.
- Administer cocaine (e.g., 20 mg/kg, i.p.) and continue collecting dialysate samples at regular intervals (e.g., every 10-20 minutes).

4. Sample Analysis:

- Analyze the dopamine concentration in the dialysate samples using high-performance liquid chromatography with electrochemical detection (HPLC-ED).
- Calculate the percentage change in dopamine levels from baseline for each treatment group.



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Figure 3: In Vivo Microdialysis Workflow.

Conclusion

The in vivo dose-response data for **Cpp-115** demonstrate its high potency and dose-dependent efficacy in preclinical models of neurological disorders. The provided protocols offer a framework for researchers to further investigate the therapeutic potential of **Cpp-115** and similar GABA-AT inactivators. Future studies should aim to establish a more comprehensive dose-response relationship for various endpoints and in different animal models to fully characterize the pharmacological profile of this promising compound.

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